molecular formula C20H12Br2N4O5 B11096254 2-bromo-4-nitro-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

2-bromo-4-nitro-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

Cat. No.: B11096254
M. Wt: 548.1 g/mol
InChI Key: AUKSTHFHQNJEBK-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BROMO-4-NITRO-6-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-BROMOBENZOATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, nitro, and pyridylcarbonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-NITRO-6-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-NITRO-6-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-BROMO-4-NITRO-6-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-BROMOBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BROMO-4-NITRO-6-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-BROMO-4-NITRO-6-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-BROMOBENZOATE stands out due to its complex structure, which includes multiple functional groups that confer unique chemical and biological properties. This complexity makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H12Br2N4O5

Molecular Weight

548.1 g/mol

IUPAC Name

[2-bromo-4-nitro-6-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C20H12Br2N4O5/c21-15-5-3-12(4-6-15)20(28)31-18-14(8-16(26(29)30)9-17(18)22)11-24-25-19(27)13-2-1-7-23-10-13/h1-11H,(H,25,27)/b24-11+

InChI Key

AUKSTHFHQNJEBK-BHGWPJFGSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.